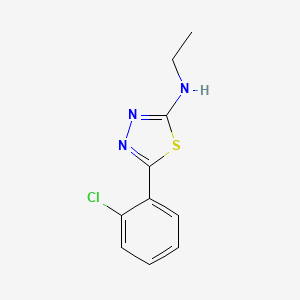

5-(2-chlorophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(2-chlorophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine is a chemical compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 2-chlorophenyl group and an ethylamine group attached to the thiadiazole ring. It has garnered interest in various fields due to its potential biological and chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine typically involves the following steps:

-

Formation of Thiadiazole Ring: : The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions. For instance, thiosemicarbazide can react with 2-chlorobenzoic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the thiadiazole ring.

-

N-Ethylation: : The resulting thiadiazole compound can then be subjected to N-alkylation using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate (K2CO3) to introduce the ethylamine group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

5-(2-chlorophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The thiadiazole ring can participate in oxidation and reduction reactions, potentially altering its electronic properties and reactivity.

Coupling Reactions: The compound can undergo coupling reactions with various electrophiles, leading to the formation of more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) can be used for substitution reactions.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chlorine atom can yield various substituted phenyl derivatives, while oxidation or reduction of the thiadiazole ring can lead to different thiadiazole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of 5-(2-chlorophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine derivatives as anticancer agents. Research indicates that compounds based on the 1,3,4-thiadiazole structure exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The incorporation of different substituents on the phenyl ring has been shown to enhance the lipophilicity and biological activity of these compounds .

2. Antiviral Properties

The compound's derivatives have also been explored for their antiviral potential. A study focused on N-substituted 5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amines demonstrated promising results as potential inhibitors of the COVID-19 main protease. Molecular docking studies suggested that these derivatives could effectively bind to the protease, indicating their potential as therapeutic agents against viral infections .

3. Antimicrobial Activity

The antimicrobial properties of this compound derivatives have been documented extensively. These compounds have shown efficacy against various bacterial strains and fungi. For instance, derivatives with halogen substituents have exhibited enhanced antibacterial activity against Gram-positive bacteria and antifungal activity against Candida species .

Material Science Applications

1. Synthesis of Novel Materials

The unique structural features of 1,3,4-thiadiazole derivatives make them valuable in material science. They serve as intermediates in synthesizing novel materials with specific properties for applications in electronics and photonics. The ability to modify these compounds allows researchers to tailor their properties for desired applications .

Agricultural Applications

1. Pesticidal Properties

Research has indicated that thiadiazole derivatives possess pesticidal properties, making them candidates for agricultural applications. Their effectiveness against various pests can be attributed to their biological activity profiles, which can be exploited for developing new agrochemicals .

Case Studies

Mécanisme D'action

The mechanism of action of 5-(2-chlorophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis or metabolic pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine: Lacks the ethylamine group, which may affect its reactivity and biological activity.

5-(2-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine: Similar structure but with a bromine atom instead of chlorine, potentially altering its chemical properties.

5-(2-chlorophenyl)-N-methyl-1,3,4-thiadiazol-2-amine: Contains a methyl group instead of an ethyl group, which may influence its interactions with biological targets.

Uniqueness

5-(2-chlorophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine is unique due to the presence of both the 2-chlorophenyl and N-ethyl groups, which confer specific chemical and biological properties. These structural features may enhance its reactivity and potential as a therapeutic agent compared to similar compounds.

Activité Biologique

5-(2-Chlorophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine is a compound of increasing interest due to its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Molecular Formula: C₁₀H₁₀ClN₃S

Molecular Weight: 239.72 g/mol

CAS Number: 35313-93-0

MDL Number: MFCD01821399

Hazard Classification: Irritant

The biological activity of this compound is attributed to its structural framework, which allows for various interactions at the molecular level. The thiadiazole moiety is known for its ability to engage in hydrogen bonding and hydrophobic interactions, making it a suitable candidate for targeting specific biological pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. The compound has shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).

In Vitro Studies

The cytotoxic effects were evaluated using the MTT assay, revealing significant growth inhibition:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | MCF-7 | 0.28 |

| This compound | HepG2 | 9.6 |

These results indicate that the compound induces apoptosis in cancer cells through mechanisms involving cell cycle arrest at the G2/M phase and down-regulation of pro-survival signaling pathways like MMP2 and VEGFA .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogenic strains.

Antimicrobial Efficacy

The compound was tested against both Gram-positive and Gram-negative bacteria. Results indicated that it exhibited significant antibacterial activity:

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Positive |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Low |

However, it was found to be largely ineffective against fungal strains .

Case Study 1: Anticancer Efficacy

A study conducted on tumor-bearing mice demonstrated that the compound effectively targeted sarcoma cells when administered in vivo. The radioactive tracing study confirmed its selective accumulation in tumor tissues, highlighting its potential as a targeted anticancer agent .

Case Study 2: Antimicrobial Application

Another investigation evaluated the compound's effectiveness against multi-drug resistant bacterial strains. The findings suggested that modifications to the thiadiazole structure could enhance its antibacterial potency. Compounds with additional substituents showed improved activity profiles against resistant strains .

Propriétés

IUPAC Name |

5-(2-chlorophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3S/c1-2-12-10-14-13-9(15-10)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVHDSXBCZDJNDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NN=C(S1)C2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.